molecular formula C11H8ClNS B14128711 3-Chloro-4-(phenylthio)pyridine CAS No. 77332-80-0

3-Chloro-4-(phenylthio)pyridine

Cat. No.: B14128711
CAS No.: 77332-80-0
M. Wt: 221.71 g/mol
InChI Key: IVJQTAIEDDBIFZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(phenylthio)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the third position and a phenylthio group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(phenylthio)pyridine typically involves the chlorination of 4-(phenylthio)pyridine. One common method includes the reaction of 4-(phenylthio)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(phenylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) at temperatures ranging from room temperature to 100°C.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) in solvents like dichloromethane at temperatures between 0-50°C.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran at low temperatures (0-25°C).

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(phenylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(phenylthio)pyridine is unique due to the presence of both chlorine and phenylthio substituents, which confer specific reactivity patterns and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in synthesis highlight its importance in research and industry .

Properties

CAS No.

77332-80-0

Molecular Formula

C11H8ClNS

Molecular Weight

221.71 g/mol

IUPAC Name

3-chloro-4-phenylsulfanylpyridine

InChI

InChI=1S/C11H8ClNS/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H

InChI Key

IVJQTAIEDDBIFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=NC=C2)Cl

Origin of Product

United States

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